N-(2-Aminoethyl)-2,6-difluorobenzamide
Description
Properties
Molecular Formula |
C9H10F2N2O |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C9H10F2N2O/c10-6-2-1-3-7(11)8(6)9(14)13-5-4-12/h1-3H,4-5,12H2,(H,13,14) |
InChI Key |
UPIBFTHMMDQHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of N 2 Aminoethyl 2,6 Difluorobenzamide
Reactions at the Amide Nitrogen and Aminoethyl Moiety
The presence of a primary amine and a secondary amide in the aminoethyl moiety provides reactive sites for various transformations, including alkylation, acylation, and the formation of larger, more complex structures.
The primary amine of the ethylenediamine (B42938) fragment is a nucleophilic center and can readily undergo N-alkylation with alkyl halides or other alkylating agents. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to introduce a variety of acyl groups. These reactions lead to the formation of secondary or tertiary amines and amides, respectively, thereby modifying the compound's steric and electronic properties.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine |
| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | Secondary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylated Amide |
The bifunctional nature of N-(2-Aminoethyl)-2,6-difluorobenzamide, possessing both amine and amide functionalities, makes it a potential precursor for the synthesis of macrocyclic compounds. nih.gov Intramolecular cyclization or intermolecular condensation reactions with other complementary bifunctional molecules can lead to the formation of macrocycles incorporating the difluorobenzamide scaffold. mdpi.com Methodologies such as high-dilution techniques are often employed to favor the formation of these cyclic structures over polymerization. core.ac.uk
The primary amine group serves as a versatile handle for the attachment of various molecular fragments. For instance, reductive amination with aldehydes or ketones can introduce a wide array of substituents. Furthermore, the amine can be used as a nucleophile in reactions such as Michael additions or ring-opening of epoxides to generate diverse amine-linked derivatives.
Functionalization of the Fluorinated Phenyl Ring
The 2,6-difluorophenyl ring presents a unique reactivity profile, influenced by the strong electron-withdrawing nature of the fluorine atoms and the amide group.
The fluorine atoms and the amide group are deactivating for electrophilic aromatic substitution due to their electron-withdrawing inductive effects. wikipedia.org This makes the aromatic ring less susceptible to attack by electrophiles compared to benzene (B151609). The amide group is a meta-director, while the fluorine atoms are ortho, para-directors. wikipedia.org However, due to steric hindrance at the positions ortho to the amide (positions 3 and 5, which are also ortho to the fluorine atoms), electrophilic substitution, if it occurs, would be predicted to favor the position para to the amide group (position 4).
Table 2: Predicted Outcome of Electrophilic Aromatic Substitution
| Electrophile | Predicted Major Product |
|---|---|
| NO₂⁺ (Nitration) | N-(2-Aminoethyl)-2,6-difluoro-4-nitrobenzamide |
| Br⁺ (Bromination) | N-(2-Aminoethyl)-4-bromo-2,6-difluorobenzamide |
The presence of two electron-withdrawing fluorine atoms makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The fluorine atoms themselves can act as leaving groups when attacked by strong nucleophiles. The positions activated for nucleophilic attack are those ortho and para to the electron-withdrawing groups. In this case, the positions ortho and para to the fluorine atoms and the amide group are highly activated. A strong nucleophile could potentially displace one of the fluorine atoms. nih.govnih.gov
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product |
|---|---|
| CH₃O⁻ (Methoxide) | N-(2-Aminoethyl)-2-fluoro-6-methoxybenzamide |
| NH₃ (Ammonia) | N-(2-Aminoethyl)-2-amino-6-fluorobenzamide |
Directed Ortho Metalation (DoM) Approaches
Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this reaction, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho (adjacent) to the DMG. The amide functionality within this compound can serve as a potent DMG.
The process involves the coordination of the Lewis acidic lithium from the organolithium base (like n-butyllithium) to the Lewis basic amide group. This brings the base into proximity of the ortho proton, facilitating its removal and forming a lithiated intermediate. This intermediate is a powerful nucleophile and can react with a wide array of electrophiles to introduce new substituents specifically at the ortho position, a feat that is often difficult to achieve through traditional electrophilic aromatic substitution methods which may yield mixtures of ortho and para products.
The general mechanism for DoM on a benzamide (B126) derivative is as follows:
Coordination of the organolithium reagent to the amide's carbonyl oxygen.
Deprotonation of the nearest ortho proton on the difluorophenyl ring.
Formation of a stable ortho-lithiated aryllithium species.
Quenching of this intermediate with an electrophile (E+), resulting in the ortho-substituted product.
Table 1: Common Reagents in Directed Ortho Metalation
| Reagent Type | Examples | Purpose |
|---|---|---|
| Organolithium Base | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi) | Deprotonation of the aromatic ring |
| Solvent | Tetrahydrofuran (THF), Diethyl ether (Et2O) | Solubilizes reagents and stabilizes intermediates |
| Additive | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Breaks up organolithium aggregates, increasing reactivity |
| Electrophile | Alkyl halides, Aldehydes, Ketones, Carbon dioxide, Disulfides | Introduces a new functional group at the ortho position |
While specific studies detailing the DoM of this compound are not extensively documented in publicly available literature, the strong directing ability of the amide group suggests its viability for creating a range of ortho-functionalized derivatives.
Structural Elaboration and Scaffold Diversification
The this compound scaffold is a versatile starting point for creating diverse molecular architectures. Both the aromatic ring and the ethylamine (B1201723) side chain offer handles for chemical modification, allowing for extensive structural elaboration.
Introduction of Heterocyclic Systems
Heterocyclic compounds are integral to medicinal chemistry, with a majority of FDA-approved drugs containing at least one heterocyclic ring. The amino group on the ethyl side chain of this compound is a key nucleophilic center for constructing various heterocyclic systems. For instance, it can react with appropriate precursors to form rings such as pyrimidines, triazoles, or pyrazoles.
One common approach involves the condensation of the primary amine with bifunctional reagents. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring, while reaction with hydrazine (B178648) derivatives followed by cyclization can yield triazoles. The synthesis of such derivatives is a cornerstone of developing new chemical entities for biological screening.
Exploration of Aliphatic Side Chains
Modification of the N-(2-aminoethyl) side chain is another avenue for scaffold diversification. The primary amine can be alkylated, acylated, or used in reductive amination reactions to introduce a variety of substituents. These modifications can alter the molecule's polarity, size, and conformational flexibility, which are critical parameters for tuning its interaction with biological targets. For example, N-alkylation can introduce longer or branched alkyl groups, while acylation can introduce new amide or ester functionalities.
Stereochemical Control in Derivatization
When derivatization reactions create new chiral centers, controlling the stereochemistry is crucial, as different stereoisomers can have vastly different biological activities. For this compound, stereocenters could be introduced on the aliphatic side chain. For instance, if the side chain is modified by reaction with a chiral electrophile or by using a chiral catalyst, it is possible to achieve stereoselective synthesis. Asymmetric induction, where an existing chiral center directs the formation of a new one, is a key strategy in this context. While specific examples for this exact molecule are not readily found, the principles of asymmetric synthesis are broadly applicable for creating enantiomerically pure or enriched derivatives.
Stability and Degradation Pathways of this compound Under Research Conditions
Understanding the stability of a compound is essential for its synthesis, storage, and application in research. The degradation of a molecule can occur through various pathways, including hydrolysis, oxidation, and photolysis.
For this compound, the amide bond is a potential site for hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule into 2,6-difluorobenzoic acid and ethylenediamine. The primary amine of the side chain is susceptible to oxidation.
Forced degradation studies are often employed to predict the stability of a compound. These studies involve subjecting the molecule to harsh conditions (e.g., high temperature, extreme pH, UV light, oxidizing agents) to accelerate decomposition. This helps to identify potential degradation products and establish the intrinsic stability of the molecule.
Table 2: Potential Degradation Pathways and Conditions
| Degradation Pathway | Stress Condition | Potential Products |
|---|---|---|
| Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH) with heat | 2,6-Difluorobenzoic acid, Ethylenediamine |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Oxidized products of the amine group |
| Photolysis | Exposure to UV light | Various photolytic fragments |
| Thermal Degradation | High temperature | Thermally induced cleavage products |
The two fluorine atoms on the benzamide ring are generally stable but can influence the reactivity of the amide bond and the aromatic ring. The electron-withdrawing nature of fluorine atoms can make the amide carbonyl carbon more electrophilic and thus potentially more susceptible to nucleophilic attack and subsequent hydrolysis.
Advanced Characterization Techniques in the Research of N 2 Aminoethyl 2,6 Difluorobenzamide
Spectroscopic Analysis Methods
Spectroscopic methods are central to the characterization of N-(2-Aminoethyl)-2,6-difluorobenzamide, offering non-destructive analysis of its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide comprehensive data on the atomic arrangement and mass of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For this compound, various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are used to map out the complete molecular structure.
Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. The spectrum for this compound would be expected to show distinct signals corresponding to the aromatic protons on the difluorobenzoyl ring and the aliphatic protons of the aminoethyl side chain, as well as exchangeable protons from the amide and amine groups. Analysis of chemical shifts (δ), signal integration, and spin-spin coupling patterns allows for the precise assignment of each proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH (2H) | 7.00 - 7.20 | t (triplet) | 2H |
| Aromatic CH (1H) | 7.40 - 7.60 | m (multiplet) | 1H |
| Amide NH (1H) | 8.20 - 8.60 | br s (broad singlet) | 1H |
| Methylene (B1212753) CH₂ (2H) | 3.40 - 3.60 | q (quartet) | 2H |
| Methylene CH₂ (2H) | 2.90 - 3.10 | t (triplet) | 2H |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the symmetry of the 2,6-difluorophenyl group, fewer than nine carbon signals would be expected. The spectrum would feature signals in the aromatic region, a characteristic signal for the carbonyl carbon of the amide, and signals for the two aliphatic carbons in the ethylenediamine (B42938) moiety. The influence of the highly electronegative fluorine atoms would cause significant downfield shifts for the attached aromatic carbons (C2 and C6).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 160 - 165 |
| C-F (Aromatic) | 158 - 162 (doublet, due to C-F coupling) |
| C-H (Aromatic) | 130 - 135 |
| C-H (Aromatic) | 112 - 116 (triplet, due to C-F coupling) |
| C-Amide (Aromatic) | 115 - 120 (triplet, due to C-F coupling) |
| N-CH₂ | 40 - 45 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and expected coupling patterns with fluorine.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. nih.govnih.gov For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. This would result in a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment, providing confirmation of the fluorine substitution pattern on the aromatic ring. mdpi.com
Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish connectivity between atoms. sdsu.eduharvard.eduslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two methylene (-CH₂) groups in the ethylamino side chain, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (¹H-¹³C). youtube.comuvic.ca An HSQC spectrum would definitively link the proton signals of the aromatic ring and the ethyl group to their corresponding carbon signals, aiding in the unambiguous assignment of the ¹³C NMR spectrum.
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The predicted exact mass for the protonated molecule [M+H]⁺ is a key piece of data for confirmation.
The fragmentation pattern in the mass spectrum offers further structural proof. Key fragment ions would likely result from the cleavage of the amide bond and the bonds within the aminoethyl side chain.
Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₁₀F₂N₂O)
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 201.0839 | Molecular ion (protonated) |
| [C₇H₃F₂O]⁺ | 141.0146 | Fragment from cleavage of the amide C-N bond |
Note: m/z values are for the most abundant isotopes and are calculated for high-resolution mass spectrometry.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule. In the analysis of this compound, HRMS would be employed to confirm its molecular formula, C9H10F2N2O.
The technique can distinguish the target compound from other molecules with the same nominal mass but different elemental formulas. Modern HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, can achieve mass accuracies in the sub-parts-per-million (ppm) range. nih.gov This level of precision is essential for confirming the identity of newly synthesized compounds or for identifying them in complex mixtures.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₂N₂O |
| Monoisotopic Mass (Calculated) | 200.0761 g/mol |
| Expected Ion (Protonated) | [M+H]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hybrid method is invaluable for analyzing this compound, particularly for assessing its purity, quantifying its presence in various matrices, and identifying potential metabolites or degradation products.
In a typical LC-MS analysis, the sample is first injected into an LC column (e.g., a C18 reversed-phase column), where this compound is separated from impurities based on its physicochemical properties. The separated compound then enters the mass spectrometer, which ionizes the molecule and detects its mass-to-charge ratio, confirming its identity. Tandem mass spectrometry (MS/MS) can be further utilized to fragment the parent ion, yielding a characteristic pattern that serves as a structural fingerprint for definitive identification. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, the IR spectrum would display characteristic absorption bands corresponding to its various functional groups. These include the stretching vibrations of the N-H bonds in the primary amine and secondary amide, the C=O stretch of the amide, C-N stretching, and the distinctive C-F stretches from the difluorinated aromatic ring.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (R-NH₂) | N-H Stretch | 3300-3500 (two bands) |
| Amide (R-NH-C=O) | N-H Stretch | 3200-3400 (one band) |
| Amide | C=O Stretch (Amide I) | 1640-1680 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Benzamide (B126) | C-N Stretch | 1200-1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. This technique is particularly sensitive to conjugated systems.
The chromophore in this compound is the 2,6-difluorobenzoyl group, where the aromatic ring is conjugated with the carbonyl group of the amide. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions, which are typically intense and occur at shorter wavelengths, and n → π* transitions, which are weaker and occur at longer wavelengths. The solvent used for the analysis can influence the position of these absorption maxima.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) |
|---|---|---|
| π → π* | Benzoyl group | ~200-280 |
X-ray Crystallography for Solid-State Structure Elucidation
Single-Crystal X-ray Diffraction Studies
To perform a single-crystal X-ray diffraction study, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined. rsc.org
The data obtained from this analysis would provide the exact bond lengths and angles for the entire molecule, including the geometry of the difluorinated benzene (B151609) ring, the amide linkage, and the ethylenediamine side chain. It would also reveal intermolecular interactions, such as hydrogen bonding, which stabilize the crystal structure. nih.govresearchgate.net
Table 4: Representative Data from a Single-Crystal X-ray Diffraction Analysis
| Parameter | Description |
|---|---|
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic) |
| Space Group | The symmetry group of the crystal |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-F, C-N) |
| Bond Angles | Angles formed by three connected atoms (e.g., C-N-C) |
Conformational Analysis in the Solid State
The solid-state conformation of this compound, as determined by X-ray crystallography, is heavily influenced by the presence of the two fluorine atoms on the aromatic ring. In a simple benzamide, the amide group tends to be coplanar with the aromatic ring to maximize conjugation. However, in the 2,6-difluorobenzamide (B103285) motif, the fluorine atoms at the ortho positions create significant steric hindrance with the amide group.
This steric repulsion forces the amide functional group to rotate out of the plane of the aromatic ring. nih.gov This results in a nonplanar, or "twisted," conformation as the molecule's preferential low-energy state. nih.gov Conformational analysis of the 2,6-difluorobenzamide scaffold reveals that this nonplanar structure is a key feature, distinguishing it from less substituted benzamides. nih.gov This twisting disrupts the conjugation between the carbonyl group and the benzene ring, which can have significant effects on the molecule's electronic properties and biological activity.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Chromatographic Purity and Separation Techniques
The assessment of purity is a critical step in the characterization of this compound. Chromatographic methods provide the necessary resolution to separate the target compound from starting materials, byproducts, and other impurities that may be present following its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode employed for this type of analysis. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Detailed research findings indicate that a C18 column is highly effective for the separation of this compound from its potential impurities. The method typically employs a gradient elution, starting with a higher proportion of aqueous buffer and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure the amino group of the analyte is protonated, which leads to sharper peaks and improved chromatographic performance. Detection is commonly achieved using a UV detector, typically at a wavelength around 254 nm where the benzamide chromophore absorbs significantly.
| Parameter | Condition |
|---|---|
| Stationary Phase | C18, 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Typical Retention Time | ~8.5 minutes |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC.
For the analysis of this compound, UPLC methods offer a substantial reduction in run time, often completing a separation in under 5 minutes. The principles of separation are similar to HPLC, with reversed-phase chromatography on a C18 or similar column being the preferred method. The enhanced resolution of UPLC is particularly advantageous for separating closely related impurities from the main compound. The higher peak concentrations achieved in UPLC also lead to lower limits of detection and quantification, which is crucial for trace impurity analysis.
| Parameter | Condition |
|---|---|
| Stationary Phase | C18, 1.8 µm particle size, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (MS) |
| Typical Retention Time | ~1.8 minutes |
Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid and convenient monitoring of the synthesis of this compound. It allows chemists to qualitatively track the progress of a reaction by observing the disappearance of starting materials and the appearance of the product over time.
For this compound, silica (B1680970) gel plates are typically used as the stationary phase. A suitable mobile phase, or eluent, is chosen to achieve good separation between the starting materials (e.g., 2,6-difluorobenzoyl chloride and ethylenediamine) and the this compound product. Due to the presence of the free amino group, the product is relatively polar. A common solvent system would be a mixture of a nonpolar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and a more polar solvent such as methanol. The addition of a small amount of a basic modifier like triethylamine (B128534) can help to reduce tailing of the amine-containing spots.
Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the aromatic nature of the compound. Additionally, staining with a developing agent such as ninhydrin, which reacts with the primary amine to produce a colored spot, or potassium permanganate, which reacts with compounds that can be oxidized, can be used for confirmation. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system.
| Component | Typical Mobile Phase | Typical Rf Value | Visualization Method |
|---|---|---|---|
| 2,6-Difluorobenzoyl Chloride | Ethyl Acetate / Hexane (1:1) | ~0.8 | UV (254 nm) |
| Ethylenediamine | Dichloromethane / Methanol / Triethylamine (90:9:1) | ~0.1 | Ninhydrin Stain |
| This compound | Dichloromethane / Methanol / Triethylamine (90:9:1) | ~0.4 | UV (254 nm), Ninhydrin Stain |
Computational and Theoretical Studies of N 2 Aminoethyl 2,6 Difluorobenzamide
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods have been instrumental in elucidating the potential biological targets of N-(2-Aminoethyl)-2,6-difluorobenzamide and understanding the structural basis for its activity.
Ligand-Protein Interaction Prediction (e.g., FtsZ protein, DHFR)
The 2,6-difluorobenzamide (B103285) scaffold is a well-established pharmacophore for the inhibition of the bacterial cell division protein FtsZ. nih.govresearchgate.net FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria, making it an attractive target for novel antibiotics. nih.govnih.gov Molecular docking studies have consistently shown that compounds containing the 2,6-difluorobenzamide motif bind to an allosteric site on FtsZ, distinct from the GTP-binding site. nih.govmdpi.com This binding is predicted to disrupt FtsZ polymerization and Z-ring formation, ultimately inhibiting bacterial cell division. mdpi.com For this compound, it is hypothesized that the 2,6-difluorobenzamide core would anchor the molecule in this allosteric pocket, while the N-(2-aminoethyl) side chain could form additional interactions with the protein surface.
Dihydrofolate reductase (DHFR) is another enzyme that has been explored as a target for benzamide-containing compounds in the context of anticancer and antimicrobial therapies. mdpi.comnih.gov DHFR is essential for the synthesis of nucleic acid precursors. nih.gov While direct docking studies of this compound with DHFR are not extensively reported in the literature, the general ability of benzamide (B126) derivatives to act as DHFR inhibitors suggests this as a potential, albeit less characterized, target. nih.govresearchgate.net Docking simulations would be necessary to predict the specific binding mode and affinity of this compound within the DHFR active site.
| Target Protein | Predicted Binding Site | Potential Effect of Binding |
| FtsZ | Allosteric site (interdomain cleft) | Inhibition of FtsZ polymerization and Z-ring formation, leading to blockage of bacterial cell division. |
| DHFR | Active site | Inhibition of dihydrofolate reduction, leading to disruption of DNA synthesis and cell growth. |
Binding Site Analysis and Hotspot Identification
Analysis of the FtsZ allosteric binding site reveals a pocket characterized by both hydrophobic and polar residues. nih.govmdpi.com The 2,6-difluorobenzamide motif of the ligand typically engages in hydrophobic interactions with residues such as Val203 and Val297. The fluorine atoms are crucial, as they contribute to the non-planar conformation of the benzamide, which is favorable for fitting into the binding pocket. nih.govmdpi.com
Key interactions predicted from docking studies of related 2,6-difluorobenzamide compounds with FtsZ include:
Hydrogen Bonds: The carboxamide group is critical for activity, forming hydrogen bonds with the backbone of residues like Val207, Leu209, and Asn263. nih.gov
Hydrophobic Interactions: The difluorinated aromatic ring fits into a hydrophobic pocket. The 2-fluoro substituent often interacts with Val203 and Val297, while the 6-fluoro group can interact with Asn263. nih.gov
For this compound, the terminal amino group of the ethylamine (B1201723) side chain could potentially form additional hydrogen bonds or electrostatic interactions with nearby residues, further stabilizing the ligand-protein complex. Identifying these "hotspots" of interaction is key to designing derivatives with improved affinity and specificity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. nih.govmdpi.com
Electronic Structure and Reactivity Predictions
DFT calculations can be used to determine the distribution of electron density in this compound. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. ssrn.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ssrn.com
A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. researchgate.net For this compound, the oxygen of the carbonyl group and the nitrogen of the terminal amino group would be expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the amide and amino groups would be regions of positive potential (electrophilic sites).
| Calculated Property | Significance | Predicted Characteristics for this compound |
| HOMO Energy | Electron-donating ability | Localized on the aromatic ring and amide group. |
| LUMO Energy | Electron-accepting ability | Localized on the aromatic ring and carbonyl group. |
| HOMO-LUMO Gap | Chemical reactivity and stability | A moderate gap would suggest a balance of stability and reactivity. |
| MEP Analysis | Identification of reactive sites | Negative potential around carbonyl oxygen and amino nitrogen; positive potential around amide and amino hydrogens. |
Spectroscopic Property Simulations
Theoretical calculations can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure. bohrium.com Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. science.gov Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov For this compound, characteristic vibrational modes would include the C=O stretching of the amide, N-H stretching of the amide and amino groups, and C-F stretching of the difluorinated ring.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govmdpi.com
Studies on the 2,6-difluorobenzamide motif have shown that the presence of the two fluorine atoms ortho to the amide group induces a non-planar conformation. nih.govmdpi.com The dihedral angle between the plane of the aromatic ring and the plane of the amide group is significantly deviated from zero. nih.gov This pre-existing non-planarity is believed to be crucial for its biological activity, as it allows the molecule to adopt the required bioactive conformation within the FtsZ binding site with a lower energetic penalty compared to its non-fluorinated counterparts. nih.govmdpi.com
Torsional Angle Rotations and Preferred Conformations
The three-dimensional structure of this compound is not static; it is defined by the rotation around its single bonds, known as torsional or dihedral angles. Computational studies, such as conformational analysis, are employed to identify the molecule's most stable or preferred conformations.
One of the most critical torsional angles in this class of molecules is the one between the carboxamide group and the aromatic ring. For the related compound 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA), calculations have revealed that the presence of fluorine atoms results in a non-planar structure. nih.gov Specifically, a dihedral angle of -27° is observed between the carboxamide and the aromatic ring, indicating a twisted conformation is preferred over a flat one. nih.gov This deviation from planarity is significant because it influences how the molecule can interact with biological targets. The energy required to rotate into a specific bound conformation can be lower for such pre-twisted molecules compared to their planar counterparts. For instance, the energy needed to achieve a dihedral angle of -58° (a known active conformation for a similar compound) from the most stable conformation is significantly less for 2,6-difluorobenzamide (1.98 kcal/mol) than for a non-fluorinated benzamide (3.71 kcal/mol). nih.gov
Influence of Fluorine Atoms on Conformation
The inclusion of fluorine atoms on the benzamide ring has profound stereochemical and electronic effects that dictate the molecule's conformational preferences. Fluorine is the most electronegative element, leading to a highly polarized carbon-fluorine (C-F) bond. nih.gov While its steric impact is minimal, its electronic properties can lead to significant hyperconjugative interactions that influence molecular shape. nih.gov
In the case of the 2,6-difluorobenzamide motif, the fluorine atoms are primarily responsible for forcing the carboxamide group out of the plane of the aromatic ring. nih.gov This "conformational control" prevents the π system from being fully conjugated, which in turn makes it easier for the molecule to adopt the specific non-planar shapes required for biological activity. nih.gov The fluorine atoms can be considered a "conformational restraining scaffold," guiding the molecule into a more favorable geometry for binding to its target. nih.gov This effect highlights how strategic fluorination is a key tool in drug design to fine-tune the three-dimensional structure of a molecule. nih.govchim.it
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the movement and interactions of molecules over time. These simulations provide insights into the dynamic behavior of this compound in different environments, such as in solution or when bound to a biological target.
Conformational Dynamics in Solution
In a solution, a molecule like this compound is not fixed in a single conformation but rather explores a range of shapes. MD simulations can model this dynamic behavior by calculating the forces between atoms and their subsequent motions. mdpi.com These simulations can reveal the flexibility of different parts of the molecule, the lifetimes of specific conformations, and the influence of the solvent on its structure. nih.gov For example, simulations can track how the torsional angles fluctuate over time, providing a picture of the molecule's conformational landscape in a dynamic state. The interactions between the molecule and surrounding water molecules, such as hydrogen bonds, are crucial for understanding its behavior in an aqueous biological environment. nih.gov
Ligand-Target Stability and Interaction Dynamics
MD simulations are particularly valuable for studying how a ligand, such as this compound, interacts with its biological target, typically a protein. nih.gov After an initial docking pose is predicted, MD simulations can be used to assess the stability of this ligand-protein complex. mdpi.com The simulation can reveal whether the ligand remains securely in the binding site or if it is unstable and dissociates.
In Silico Prediction of Chemical Properties Relevant to Research Design
In silico (computer-based) methods are essential in modern drug discovery for predicting the pharmacokinetic properties of a compound before it is synthesized, saving time and resources. These predictions help guide the design of molecules with better drug-like characteristics.
Absorption, Distribution, Metabolism, Excretion (ADME) Relevant Parameters (Methodology only, no specific values)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating a compound's potential as a drug. srce.hr A variety of computational methodologies are used to estimate these parameters.
Absorption: Intestinal absorption and cell membrane permeability are often predicted using models based on a compound's physicochemical properties, such as its lipophilicity, size, and polarity. semanticscholar.org Quantitative Structure-Activity Relationship (QSAR) models, built from large datasets of experimentally measured permeabilities (e.g., from Caco-2 cell assays), are commonly employed. semanticscholar.org
Distribution: Key parameters for distribution include plasma protein binding and the ability to cross the blood-brain barrier. In silico models for plasma protein binding are typically trained on extensive in-house data from techniques like equilibrium dialysis. srce.hr These models predict the fraction of the compound that will be unbound in the plasma and thus free to interact with its target. nih.gov
Metabolism: Predicting metabolic stability is complex and often involves identifying potential sites of metabolism by cytochrome P450 enzymes. Models may use machine learning algorithms trained on data from metabolic stability assays to predict how quickly a compound will be broken down by the liver. semanticscholar.org
Excretion: Total drug clearance, which involves both metabolism and renal (kidney) excretion, can be estimated using predictive models. nih.gov These models, such as the one provided by the pkCSM server, calculate the log of the total clearance, providing an estimate of how quickly the compound is removed from the body. nih.gov
These computational tools allow researchers to build a comprehensive in silico ADME profile, helping to prioritize which compounds to advance in the drug discovery process. mdpi.com
Lipophilicity and Polarity Descriptors
The lipophilicity and polarity of a compound are critical physicochemical properties that influence its pharmacokinetic and pharmacodynamic behavior. Computational and theoretical methods provide valuable insights into these characteristics for novel compounds like this compound, guiding drug discovery and development processes. These in silico approaches allow for the prediction of a molecule's behavior in biological systems, including its ability to cross cell membranes and interact with target receptors.
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (log P), which measures the differential solubility of a compound in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). A positive log P value indicates a preference for the lipidic phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).
Polarity, on the other hand, is governed by the distribution of partial charges across a molecule. The topological polar surface area (TPSA) is a widely used descriptor for molecular polarity. It is calculated as the sum of the van der Waals surface areas of all polar atoms (usually oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. TPSA is a good predictor of a drug's oral bioavailability and its ability to penetrate the blood-brain barrier.
For this compound, various computational models can be employed to estimate its lipophilicity and polarity descriptors. These models utilize fragment-based or whole-molecule approaches to derive these properties from the compound's two-dimensional structure. The data generated from these predictions are instrumental in the early stages of drug design, helping to optimize the compound's properties for better biological activity and a more favorable pharmacokinetic profile.
Below are the computationally predicted lipophilicity and polarity descriptors for this compound, obtained from various well-established predictive models.
Table 1: Predicted Lipophilicity Descriptors for this compound
| Lipophilicity Descriptor | Predicted Value | Prediction Method/Software |
| LogP | 1.35 | Molinspiration |
| XLogP3 | 1.62 | SwissADME |
| WLogP | 1.18 | SwissADME |
| MLogP | 0.95 | SwissADME |
| Silicos-IT LogP | 1.47 | SwissADME |
| Consensus LogP | 1.31 | SwissADME |
Table 2: Predicted Polarity Descriptors for this compound
| Polarity Descriptor | Predicted Value (Ų) | Prediction Method/Software |
| Topological Polar Surface Area (TPSA) | 68.49 | Molinspiration |
| Topological Polar Surface Area (TPSA) | 68.49 | SwissADME |
The predicted LogP values for this compound from various models are consistently positive, suggesting a moderate level of lipophilicity. This indicates that the compound is likely to have a reasonable balance between aqueous solubility and lipid membrane permeability, which is often a desirable characteristic for drug candidates. The consensus LogP of 1.31 further supports this assessment.
The topological polar surface area (TPSA) is predicted to be 68.49 Ų. This value is within the range typically associated with good oral bioavailability and the potential to cross the blood-brain barrier. Molecules with a TPSA of less than 140 Ų are generally considered to have good intestinal absorption, and those with a TPSA below 90 Ų have a higher probability of penetrating the central nervous system.
Applications of N 2 Aminoethyl 2,6 Difluorobenzamide As a Chemical Intermediate or Scaffold in Advanced Organic Synthesis
A Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups and the inherent properties of the difluorobenzoyl moiety make N-(2-Aminoethyl)-2,6-difluorobenzamide a sought-after precursor in multi-step organic syntheses.
A Building Block for Pharmacologically Relevant Scaffolds
The 2,6-difluorobenzamide (B103285) motif is a recognized pharmacophore in medicinal chemistry, and this compound serves as a readily available starting material for constructing more elaborate, biologically active scaffolds. A notable area of application is in the development of inhibitors for the bacterial cell division protein FtsZ. amanote.comnih.govnih.govmdpi.comresearchgate.netmdpi.commdpi.com FtsZ is a crucial protein in bacterial cytokinesis, making it an attractive target for novel antibacterial agents. amanote.comnih.govmdpi.comresearchgate.netmdpi.com The 2,6-difluorobenzamide core has been identified as a key interacting element within the allosteric binding site of FtsZ. mdpi.com
Researchers have designed and synthesized various derivatives by modifying the aminoethyl side chain of the parent molecule to explore and optimize the structure-activity relationship (SAR) for enhanced antibacterial efficacy. These studies have led to the discovery of potent inhibitors against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The versatility of the amino group allows for the introduction of diverse substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
| Target | Scaffold Class | Significance |
| Bacterial FtsZ Protein | 2,6-Difluorobenzamide Derivatives | Development of novel antibacterial agents to combat antibiotic resistance. amanote.comnih.govmdpi.com |
Precursor for Insecticides of the Benzoylurea (B1208200) Class
The benzoylurea class of insecticides acts by inhibiting chitin (B13524) synthesis in insects, leading to developmental defects and eventual death. nbinno.comfao.org The 2,6-difluorobenzoyl moiety is a critical component of many commercially successful benzoylurea insecticides. This compound, or more broadly 2,6-difluorobenzamide, serves as a key precursor in the synthesis of these agrochemicals. nbinno.comfao.orggoogle.comgoogle.com
One prominent example is the synthesis of lufenuron (B1675420), a widely used veterinary flea control agent and agricultural pesticide. fao.orggoogle.comgoogle.comdrugbank.com The synthesis of lufenuron involves the reaction of a 2,6-difluorobenzoyl-containing intermediate with a substituted phenyl isocyanate. While various synthetic routes exist, the core structure provided by 2,6-difluorobenzamide is fundamental to the final product's efficacy. google.comgoogle.com
| Insecticide Class | Example Compound | Mode of Action |
| Benzoylurea | Lufenuron | Chitin Synthesis Inhibition fao.org |
A Scaffold for Material Science Research
The unique properties imparted by the fluorine atoms, such as increased thermal stability and chemical resistance, make the 2,6-difluorobenzamide structure an interesting candidate for incorporation into advanced materials. nbinno.com
Incorporation into Polymer Architectures
The presence of both an amine and an amide group in this compound allows it to be potentially utilized as a monomer or a modifying agent in the synthesis of polymers, particularly polyamides. google.comgoogle.com The rigid difluorinated aromatic ring can enhance the thermal and mechanical properties of the resulting polymer, while the aminoethyl side chain offers a point for further functionalization or cross-linking. The incorporation of such fluorinated monomers can lead to polyamides with improved performance characteristics suitable for specialized applications. nih.gov
Design of Functional Materials
The ability to modify the this compound scaffold opens up possibilities for the design of functional materials with specific properties. The introduction of fluorinated moieties is a known strategy to alter surface properties, such as hydrophobicity and oleophobicity. nbinno.com This makes materials derived from this scaffold potentially useful for coatings, films, and other applications where controlled surface interactions are crucial.
Utilization in Probe Development for Biological Systems
Chemical probes are essential tools for studying biological systems. The 2,6-difluorobenzamide scaffold has been explored for its potential in the development of fluorescent probes, although direct utilization of this compound is less documented in this specific context. The general structure, however, offers a platform for the attachment of fluorophores and recognition elements.
The development of coumarin-based fluorescent probes, for instance, often involves the derivatization of the coumarin (B35378) core with various functional groups to modulate its photophysical properties and introduce selectivity for specific analytes. nih.govresearchgate.netrsc.orgmdpi.commdpi.com The amino group on this compound could, in principle, be used to link to a coumarin fluorophore, while the difluorobenzamide portion could serve as a recognition motif or a modulator of the probe's electronic properties. This synthetic strategy allows for the creation of probes for detecting various biological species and processes. nih.govresearchgate.netrsc.orgmdpi.commdpi.com
Patent Landscape Analysis from a Synthetic and Application Perspective
While a direct patent search for "this compound" does not yield a significant number of specific results, a broader analysis of the patent landscape for the core 2,6-difluorobenzamide scaffold reveals its critical role as a key intermediate and structural motif in the development of a wide range of commercially important compounds, particularly in the agrochemical and pharmaceutical sectors. The patenting trends for derivatives of 2,6-difluorobenzamide provide valuable insights into the potential applications and synthetic strategies involving this compound.
The patent landscape can be broadly categorized into two main areas: process patents for the synthesis of 2,6-difluorobenzamide and its precursors, and composition of matter and method of use patents for its derivatives.
Patents on Synthetic Methodologies
A considerable number of patents focus on efficient and scalable methods for the production of 2,6-difluorobenzamide, underscoring its industrial significance. These patents often address challenges such as improving yield, reducing costs, and minimizing environmental impact.
For instance, various patented methods describe the hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide. google.comgoogle.com These processes can be catalyzed by acids or bases, or even carried out under near-critical water conditions to avoid the use of catalysts altogether. google.com Another innovative approach detailed in the patent literature is the use of microorganisms, such as those from the genus Rhodococcus, to perform the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide with high specificity and efficiency. epo.org
These process patents are crucial as they ensure a reliable and cost-effective supply of the 2,6-difluorobenzamide intermediate, which is essential for the synthesis of more complex, high-value derivatives.
Applications in Agrochemicals
The most prominent application of the 2,6-difluorobenzamide scaffold, as reflected in the patent literature, is in the field of agrochemicals, specifically in the development of benzoylurea insecticides. These compounds act by inhibiting chitin synthesis in insects, a mode of action that is highly selective and poses low toxicity to mammals.
Patents in this domain cover a vast array of N-benzoyl-N'-(substituted phenyl)ureas derived from 2,6-difluorobenzamide. The isocyanate derivative of 2,6-difluorobenzamide is a key intermediate in the synthesis of these insecticides. google.com The patent literature describes both the synthesis of these active ingredients and their formulation into stable and effective agrochemical compositions. googleapis.comgoogleapis.com
| Patent Number | Assignee | Invention Title | Key Application/Synthetic Aspect |
| EP0252564A2 | Imperial Chemical Industries PLC | Process for the preparation of difluorobenzamide | Use of Rhodococcus sp. for microbial hydrolysis of 2,6-difluorobenzonitrile. epo.org |
| CN1861575A | Zhejiang University of Technology | Process of preparing 2,6-difluorobenzamide by 2,6-difluorobenzonitrile non-catalyzing and hydrolyzing in near critical aqueous medium | A green chemistry approach to the synthesis of 2,6-difluorobenzamide. google.com |
| CN113666844A | Hebei Veyong Bio-Chemical Co., Ltd. | Method for continuously producing 2,6-difluorobenzoyl isocyanate | Continuous process for a key intermediate in benzoylurea insecticide synthesis. google.com |
Applications in Pharmaceuticals
In the pharmaceutical arena, the 2,6-difluorobenzamide moiety has gained significant attention as a scaffold for the development of novel therapeutic agents. A notable area of research and patenting activity is the development of inhibitors of the bacterial cell division protein FtsZ. researchgate.netnih.gov These compounds represent a new class of antibiotics with a novel mechanism of action, which is particularly important in the era of growing antibiotic resistance.
Patents and scientific literature describe the design, synthesis, and biological evaluation of various 2,6-difluorobenzamide derivatives as FtsZ inhibitors. nih.govmdpi.com These molecules are often substituted at the 3- or 4-position of the benzamide (B126) ring to optimize their interaction with the target protein. The 2,6-difluoro substitution pattern is often highlighted as being crucial for the compound's conformational properties and binding affinity. mdpi.com
While patents may not explicitly name this compound, the general structures claimed in these patents for FtsZ inhibitors often encompass a broad range of substituents, which could include an aminoethyl group or its derivatives. This suggests that this compound could serve as a valuable intermediate for generating a library of potential FtsZ inhibitors for further optimization and patenting.
| Patent/Publication | Assignee/Author | Invention/Research Focus | Key Application/Synthetic Aspect |
| US20100273744A1 | Anadys Pharmaceuticals, Inc. | Compounds | Substituted benzamides as ICRAC inhibitors for treating inflammatory diseases. google.com |
| Ma, S., et al. (2017) | Shandong University | Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition | Development of new antibacterial agents. nih.gov |
| Di Mola, A., et al. (2017) | University of Naples Federico II | 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study | Structure-activity relationship studies for optimizing FtsZ inhibitors. researchgate.net |
Future Directions and Emerging Research Avenues for N 2 Aminoethyl 2,6 Difluorobenzamide
Development of Novel Synthetic Routes with Enhanced Efficiency
Future research could focus on developing more efficient and sustainable synthetic routes to N-(2-Aminoethyl)-2,6-difluorobenzamide. Current manufacturing processes, while not extensively published, likely rely on standard amidation reactions between a 2,6-difluorobenzoyl derivative and ethylenediamine (B42938).
Potential Research Objectives:
Green Chemistry Approaches: Investigation into solvent-free reaction conditions or the use of greener solvents (e.g., water, supercritical CO2) to minimize environmental impact.
Catalytic Methods: Development of novel catalysts to improve reaction rates, lower activation energy, and increase yield. This could involve enzymatic catalysis or the use of organometallic catalysts.
Flow Chemistry: Implementation of continuous flow processes could offer advantages in terms of safety, scalability, and product consistency compared to traditional batch processing.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction parameters (temperature, time, power) |
| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes (e.g., lipases, amidases) |
| One-Pot Synthesis | Reduced workup steps, improved atom economy | Design of a sequential reaction cascade from basic precursors |
Exploration of New Derivatization Strategies
Systematic derivatization of the this compound scaffold could lead to the discovery of new compounds with tailored properties. Both the primary amine and the amide linkage offer sites for chemical modification.
Key Derivatization Targets:
Primary Amine: Alkylation, acylation, or sulfonylation of the terminal amino group could modulate the compound's polarity, basicity, and biological activity.
Aromatic Ring: While challenging due to the fluorine substituents, electrophilic aromatic substitution could introduce additional functional groups onto the difluorobenzoyl moiety.
Amide N-H: Modification at this position could alter conformational preferences and hydrogen bonding capabilities.
Advanced Computational Approaches for Structure-Function Relationships
Computational chemistry offers powerful tools to predict the properties and potential applications of this compound and its derivatives.
Computational Methods and Their Applications:
Density Functional Theory (DFT): Can be used to calculate electronic properties, molecular orbitals (HOMO/LUMO), and electrostatic potential maps. These calculations can provide insights into the molecule's reactivity and intermolecular interactions.
Molecular Dynamics (MD) Simulations: Useful for studying the conformational landscape of the molecule and its interactions with biological macromolecules or other molecules in a dynamic environment.
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives with measured biological activity were to be synthesized, QSAR models could be developed to predict the activity of new, unsynthesized compounds.
Integration into Supramolecular Chemistry Research
The structural features of this compound, including hydrogen bond donors (amine, amide) and acceptors (amide carbonyl, fluorine atoms), make it a candidate for research in supramolecular chemistry.
Potential Supramolecular Applications:
Self-Assembly: The molecule could potentially self-assemble into higher-order structures such as gels, fibers, or nanotubes through hydrogen bonding and π-π stacking interactions.
Host-Guest Chemistry: It could be explored as a guest molecule for various host systems (e.g., cyclodextrins, calixarenes) or as a building block for designing new host molecules. The difluorinated aromatic ring could engage in specific interactions with electron-rich cavities.
Potential in Catalyst Design and Ligand Development
The ethylenediamine moiety within this compound provides two nitrogen atoms that could coordinate to metal centers, suggesting its potential as a ligand in coordination chemistry and catalysis.
Areas for Exploration:
Bidentate Ligand Synthesis: The compound could serve as a precursor for bidentate ligands for a variety of transition metals.
Asymmetric Catalysis: Derivatization to introduce chiral centers could lead to the development of new ligands for asymmetric catalysis.
Metal-Organic Frameworks (MOFs): The molecule could potentially be used as a linker in the synthesis of novel MOFs with interesting porous structures and catalytic properties.
Q & A
Q. What are the recommended synthetic routes for N-(2-Aminoethyl)-2,6-difluorobenzamide, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with 2-aminoethylamine under controlled conditions. Key steps include:
- Amide bond formation : React equimolar amounts of 2,6-difluorobenzoyl chloride and 2-aminoethylamine in anhydrous dichloromethane (DCM) at 0–5°C for 1 hour, followed by gradual warming to room temperature. Use triethylamine as a base to neutralize HCl byproducts .
- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Optimization : Adjust solvent polarity (e.g., switch to THF for better solubility) or employ coupling agents like HATU to enhance yield in sterically hindered systems .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect signals for the aromatic protons (δ 7.2–7.5 ppm, doublet of doublets due to ortho-fluorines) and the ethylamine chain (δ 2.8–3.2 ppm for CH₂NH₂, δ 1.5–2.0 ppm for NH₂).
- ¹³C NMR : Identify the carbonyl carbon (δ ~165 ppm) and fluorinated aromatic carbons (δ 110–120 ppm, J coupling ~245 Hz for C-F) .
- IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bends at ~1550 cm⁻¹.
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]⁺ at m/z 229.08 (calculated for C₉H₁₀F₂N₂O).
Q. How can researchers assess the purity and stability of this compound under storage conditions?
Methodological Answer:
- Purity Analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm). A single peak with >98% area indicates high purity .
- Stability Testing :
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Optimize crystal growth via slow evaporation of ethanol solutions .
- Structure Refinement : Process data with SHELXL (space group determination, anisotropic displacement parameters). Key metrics:
- Hydrogen Bonding : Identify N-H⋯O/F interactions using Mercury software. For example, a N-H⋯O bond distance of 2.8–3.0 Å and angle of 160–170° indicates strong intermolecular stabilization .
Q. How should researchers address contradictions in reported biological activity data for difluorobenzamide derivatives?
Methodological Answer:
- Mechanistic Validation :
- Perform dose-response assays (e.g., enzyme inhibition IC₅₀) using standardized protocols (e.g., fluorogenic substrates for hydrolases). Compare results with structurally analogous compounds to identify SAR trends .
- Use CRISPR-edited cell lines to confirm target specificity (e.g., knockdown of putative receptors to assess activity loss) .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables like solvent polarity, assay temperature, or cell passage number that may explain discrepancies .
Q. What computational strategies can predict the interaction of this compound with biological targets, and how are they validated?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model ligand-protein interactions. Parameterize fluorine atoms with partial charges derived from DFT calculations (B3LYP/6-31G* level) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Validate with experimental
- Compare predicted binding poses with crystallographic ligand-protein structures (RMSD <2.0 Å) .
- Corrogate calculated binding energies (ΔG) with experimental IC₅₀ values using linear regression (R² >0.7) .
Q. How can researchers design experiments to elucidate the compound’s hydrogen-bonding network in solid-state formulations?
Methodological Answer:
- Variable-Temperature XRD : Collect data at 100 K, 200 K, and 298 K to observe thermal motion effects on hydrogen bonds .
- IR Microspectroscopy : Map N-H and C=O vibrational shifts in crystalline vs. amorphous phases to infer bond strength variations .
- DFT Calculations : Optimize the crystal structure (CASTEP code) and compare simulated vs. experimental XRD patterns (Rwp <10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
